molecular formula C14H13ClN2O2 B2421740 2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1397196-81-4

2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2421740
CAS No.: 1397196-81-4
M. Wt: 276.72
InChI Key: IPXFBPGJBGIHRF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a chloro group, a hydroxyphenyl group, and a pyridin-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde, 2-chloropyridine, and acetamide.

    Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 2-chloropyridine in the presence of a base to form an intermediate.

    Acylation: The intermediate is then acylated using acetamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-hydroxyphenyl)acetamide: Lacks the pyridin-2-ylmethyl group.

    N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide: Lacks the chloro group.

    2-Chloro-N-(pyridin-2-ylmethyl)acetamide: Lacks the hydroxyphenyl group.

Uniqueness

2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (chloro, hydroxyphenyl, and pyridin-2-ylmethyl), which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-9-14(19)17(10-11-3-1-2-8-16-11)12-4-6-13(18)7-5-12/h1-8,18H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXFBPGJBGIHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=CC=C(C=C2)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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